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Compound of Interest

Compound Name:
Ethyl 1-methyl-1h-imidazole-2-

carboxylate

Cat. No.: B014745 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 1-methyl-1h-imidazole-2-
carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding

of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

fundamental tools for the characterization of novel chemical entities. This guide provides a

detailed exploration of the spectroscopic data for Ethyl 1-methyl-1h-imidazole-2-carboxylate,

a heterocyclic compound of interest in medicinal chemistry and materials science.

Introduction to Ethyl 1-methyl-1h-imidazole-2-
carboxylate
Ethyl 1-methyl-1h-imidazole-2-carboxylate (C₇H₁₀N₂O₂) is a substituted imidazole, a class of

compounds known for a wide range of biological activities. The structural elucidation of this

molecule is critical for confirming its identity after synthesis and for quality control purposes. Its

molecular weight is 154.17 g/mol .

The structure, presented below, consists of a 1-methyl-imidazole ring substituted at the 2-

position with an ethyl carboxylate group. This arrangement of functional groups gives rise to a

unique spectroscopic fingerprint.
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Caption: Molecular Structure of Ethyl 1-methyl-1h-imidazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum of Ethyl 1-methyl-1h-imidazole-2-carboxylate is expected to

show distinct signals for the protons on the imidazole ring, the N-methyl group, and the ethyl

ester group.

Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

Imidazole H-4 ~7.0-7.5 Doublet 1H

Imidazole H-5 ~7.0-7.5 Doublet 1H

N-CH₃ ~3.8-4.0 Singlet 3H

O-CH₂-CH₃ ~4.2-4.4 Quartet 2H

O-CH₂-CH₃ ~1.2-1.4 Triplet 3H

Causality Behind Expected Shifts:

Imidazole Protons: The protons on the imidazole ring are in an electron-deficient aromatic

system, leading to their downfield chemical shifts. The specific substitution pattern will

influence their exact positions.

N-Methyl Protons: The methyl group attached to the nitrogen is expected to be a sharp

singlet. Its chemical shift is influenced by the electron-withdrawing nature of the imidazole

ring.
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Ethyl Ester Protons: The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing

a significant downfield shift to around 4.2-4.4 ppm. These protons will be split into a quartet

by the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will

appear as a triplet further upfield, typically around 1.2-1.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Ethyl 1-methyl-1h-imidazole-2-carboxylate in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and integrating the signals.

Sample Preparation Data Acquisition Data Processing

Dissolve sample in
deuterated solvent

Transfer to
NMR tube

Insert sample into
spectrometer Tune and shim Acquire spectrum Fourier Transform Phase correction Integration

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy
Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbon Expected Chemical Shift (ppm)

C=O (Ester) ~160-165

C-2 (Imidazole) ~140-145

C-4 (Imidazole) ~125-130

C-5 (Imidazole) ~120-125

N-CH₃ ~35-40

O-CH₂-CH₃ ~60-65

O-CH₂-CH₃ ~14-16

Causality Behind Expected Shifts:

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear

significantly downfield.

Imidazole Carbons: The carbons of the imidazole ring are aromatic and will resonate in the

aromatic region of the spectrum. The carbon at the 2-position, being attached to two nitrogen

atoms and the ester group, will be the most downfield of the ring carbons.

Alkyl Carbons: The N-methyl carbon and the carbons of the ethyl group will appear in the

upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference

being the use of a carbon-observe pulse sequence, often with proton decoupling to simplify the

spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) ~3100-3000 Medium

C-H stretch (aliphatic) ~3000-2850 Medium

C=O stretch (ester) ~1735-1750 Strong

C=N stretch (imidazole) ~1650-1550 Medium

C-O stretch (ester) ~1300-1000 Strong

Interpretation of Key Peaks:

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive

indicator of the ester carbonyl group.

C-H Stretches: The presence of both aromatic and aliphatic C-H stretches will be observed.

C=N and C=C Stretches: The imidazole ring will show characteristic stretching vibrations in

the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR

crystal.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Acquire the spectrum of the sample. The instrument software will

automatically subtract the background.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.
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Caption: Workflow for FTIR-ATR Spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation and confirmation of its elemental

composition.

Expected Molecular Ion and Fragmentation:

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 154,

corresponding to the molecular weight of Ethyl 1-methyl-1h-imidazole-2-carboxylate.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the

molecular ion, allowing for the determination of the molecular formula (C₇H₁₀N₂O₂).

Key Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a fragment at m/z =

109.

Loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment

corresponding to the 1-methyl-imidazole cation.

Cleavage of the ethyl group from the ester would result in a loss of 29 mass units.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) with a small amount of formic acid to promote ionization.

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow rates,

temperature) to optimize the signal for the analyte.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Summary of Spectroscopic Data
Technique Key Data and Interpretation

¹H NMR

Signals for imidazole, N-methyl, and ethyl

protons with characteristic chemical shifts and

multiplicities, confirming the hydrogen

environment.

¹³C NMR

Resonances for all seven unique carbons,

including the ester carbonyl and imidazole ring

carbons, confirming the carbon skeleton.

IR

Strong C=O stretch for the ester, along with

aromatic and aliphatic C-H stretches, confirming

the presence of key functional groups.

MS

Molecular ion peak at m/z = 154, with

fragmentation patterns corresponding to the loss

of ester-related fragments, confirming the

molecular weight and structural components.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of Ethyl 1-methyl-1h-imidazole-2-carboxylate. Each technique offers

complementary information that, when pieced together, validates the chemical structure and

purity of the compound. This in-depth spectroscopic analysis is an indispensable component of

the research and development process for any new chemical entity.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Ethyl 1-methyl-
1h-imidazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014745#spectroscopic-data-nmr-ir-ms-of-ethyl-1-
methyl-1h-imidazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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